N-(4-Methoxybenzyl)glucamine dithiocarbamate
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Overview
Description
N-(4-Methoxybenzyl)glucamine dithiocarbamate, also known as MGCD, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a dithiocarbamate derivative that has shown promising results in the treatment of various diseases, including cancer.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)glucamine dithiocarbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties, which may help to reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including histone deacetylases, which are involved in the growth and proliferation of cancer cells. It also has antioxidant properties, which may help to reduce oxidative stress and inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-Methoxybenzyl)glucamine dithiocarbamate in lab experiments is its potential therapeutic applications in various diseases. It has also been found to have low toxicity, which makes it a safe compound to work with. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Future Directions
There are several future directions for research on N-(4-Methoxybenzyl)glucamine dithiocarbamate. One potential direction is to further investigate its mechanism of action and how it interacts with different enzymes and pathways in the body. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, more research is needed to optimize the synthesis of this compound and develop new methods for its production.
Synthesis Methods
The synthesis of N-(4-Methoxybenzyl)glucamine dithiocarbamate involves the reaction of N-(4-methoxybenzyl)glucamine with carbon disulfide in the presence of a base. The resulting product is then treated with an acid to obtain the final compound. This method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
N-(4-Methoxybenzyl)glucamine dithiocarbamate has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, particularly in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
properties
CAS RN |
115459-35-3 |
---|---|
Molecular Formula |
C15H23NO6S2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid |
InChI |
InChI=1S/C15H23NO6S2/c1-22-10-4-2-9(3-5-10)6-16(15(23)24)7-11(18)13(20)14(21)12(19)8-17/h2-5,11-14,17-21H,6-8H2,1H3,(H,23,24)/t11-,12+,13+,14+/m0/s1 |
InChI Key |
TZHIVOUINWKLSG-REWJHTLYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S |
SMILES |
COC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
Other CAS RN |
115459-35-3 |
Related CAS |
115459-35-3 (Parent) |
synonyms |
MeOBGDTC N-(4-methoxybenzyl)-N-dithiocarboxy-D-glucamine N-(4-methoxybenzyl)glucamine dithiocarbamate N-(4-methoxybenzyl)glucamine dithiocarbamate, sodium salt N-(4-methoxybenzyl)glucamine-N-carbodithioate |
Origin of Product |
United States |
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